PF-4989216 is a novel, orally available small-molecule drug developed as a highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. [, , , ] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. [] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is implicated in various human cancers. [, , , ] PF-4989216 was investigated for its potential as a targeted therapy, particularly for small-cell lung cancer (SCLC) harboring PIK3CA mutations. [, , ]
Resistance mechanisms to PF-4989216 have been identified, including the overexpression of the drug efflux pump ABCG2. [] This pump actively removes PF-4989216 from cancer cells, reducing its intracellular concentration and diminishing its efficacy. []
PF-4989216 is a potent and selective inhibitor of phosphoinositide 3-kinase alpha, a key enzyme in the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This pathway is crucial for regulating various cellular processes such as growth, proliferation, survival, and metabolism. PF-4989216 has shown significant potential as a therapeutic agent, particularly in treating cancers with mutations in the phosphoinositide 3-kinase catalytic subunit p110α. The molecular weight of PF-4989216 is approximately 380.4 g/mol, and it is characterized as an orally bioavailable small-molecule drug .
PF-4989216 is synthesized through a series of chemical reactions that involve specific reagents and conditions. The synthesis typically starts with the preparation of intermediates through esterification and hydrazinolysis processes. For instance, thiophene-linked compounds are created by reacting corresponding carboxylic acids with hydrazine derivatives, followed by cyclization reactions to yield the final product .
In industrial settings, large-scale chemical synthesis techniques are employed to optimize reaction conditions for maximum yield and minimal impurities. The final product undergoes rigorous quality control measures to ensure its purity and potency.
The molecular structure of PF-4989216 features a thiophene ring linked to a triazole moiety. This hybrid structure contributes to its pharmacological activity as a selective inhibitor of the phosphoinositide 3-kinase family. The specific arrangement of atoms within the compound allows for effective interaction with its biological targets, enhancing its efficacy in inhibiting downstream signaling pathways .
PF-4989216 participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure to enhance biological activity and selectivity. Common reagents used in these reactions include oxidizing agents and nucleophiles, which facilitate the formation of derivatives with improved pharmacological properties .
The major products from these reactions are evaluated for their efficacy and safety in preclinical and clinical studies. The ability to undergo these transformations allows for the development of new analogs that may possess enhanced therapeutic profiles.
PF-4989216 exerts its effects primarily by inhibiting the phosphorylation of downstream molecules in the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to apoptosis induction and a decrease in cell viability, transformation, and tumor growth in small cell lung cancers harboring mutations in the phosphoinositide 3-kinase catalytic subunit p110α. Notably, while it effectively inhibits signaling in cancers with phosphoinositide 3-kinase mutations, it shows differential effects in tumors with loss of phosphatase and tensin homolog, indicating varying mechanisms of tumorigenesis and apoptosis depending on the underlying genetic alterations .
PF-4989216 exhibits several notable physical and chemical properties:
These properties are critical for determining optimal conditions for laboratory use and therapeutic applications .
PF-4989216 has significant scientific uses, particularly in cancer research:
The ongoing research into PF-4989216 aims to further elucidate its mechanisms of action and potential applications across different cancer types, enhancing our understanding of targeted therapies .
PF-4989216 (CAS# 1276553-09-3) is a potent small-molecule inhibitor classified as a phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor. It selectively targets the p110α catalytic subunit of class I PI3K, a lipid kinase frequently hyperactivated in cancers via PIK3CA mutations or upstream oncogenic signaling. The compound’s core mechanism involves competitive binding at the ATP pocket of PI3Kα, suppressing phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) production and downstream AKT/mTOR signaling. This inhibition disrupts cancer cell proliferation, survival, and metabolic adaptation [1] [9].
Table 1: Biochemical Inhibitory Profile of PF-4989216
Target | IC₅₀ (nM) | Selectivity vs. PI3Kα |
---|---|---|
PI3Kα (p110α) | 2 | Reference |
PI3Kδ (p110δ) | 1 | 0.5-fold |
PI3Kγ (p110γ) | 65 | 32.5-fold |
PI3Kβ (p110β) | 142 | 71-fold |
VPS34 | 110 | 55-fold |
Data sourced from enzymatic assays [1] [9].
PF-4989216 demonstrates differential cytotoxicity in cancer cells harboring PIK3CA mutations (e.g., NCI-H1975 lung cancer, IC₅₀ = 0.94 µM; T47D breast cancer, IC₅₀ = 0.34 µM) compared to wild-type lines (A549 lung cancer, IC₅₀ = 3.58 µM) [2] [6]. In preclinical models, oral administration (350 mg/kg) suppressed xenograft growth in PIK3CA-mutant small-cell lung cancer (SCLC) by blocking cell-cycle progression and inducing BIM-mediated apoptosis [1] [5].
PF-4989216 emerged during the "selectivity refinement era" (post-2010) of PI3K drug development. Early pan-PI3K inhibitors (e.g., wortmannin, LY294002) suffered from poor pharmacokinetics and toxicity due to broad isoform inhibition. The first-generation clinical inhibitors (e.g., pictilisib/GDC-0941) improved specificity but still targeted multiple PI3K isoforms, leading to dose-limiting immune-related toxicities [3] [8].
Table 2: Evolution of PI3Kα Inhibitors
Compound | Selectivity Profile | Key Advance |
---|---|---|
Pictilisib (GDC-0941) | Pan-class I PI3K | First clinical proof-of-concept |
Alpelisib (BYL719) | PI3Kα-specific (IC₅₀: 5 nM) | First FDA-approved α-inhibitor (2019) |
PF-4989216 | α > δ > γ > β | Preferential α/δ activity |
Inavolisib (GDC-0077) | α-specific mutant degrader | Enhanced mutant selectivity |
Historical context from PI3K drug development milestones [3] [7] [8].
PF-4989216 was optimized from thienopyrimidine scaffolds to balance potency and isoform selectivity. Its 2,3,4,5-tetrasubstituted thiophene core (chemical formula: C₁₈H₁₃FN₆OS) enabled hydrogen bonding with Val851 and Asp810 residues in PI3Kα’s kinase domain, while minimizing interactions with PI3Kβ’s distinct hydrophobic pocket [6] [9].
Structural determinants underpin PF-4989216’s selectivity:
Despite its selectivity, PF-4989216 faces resistance challenges via ATP-binding cassette (ABC) transporter overexpression. ABCG2 efflux pumps reduce intracellular drug accumulation, elevating IC₅₀ values by 6–27-fold in ABCG2-overexpressing cells (e.g., MCF7/AdVp3000 breast cancer). This resistance is reversible with ABCG2 inhibitors like Ko143, confirming transporter-mediated attenuation of efficacy [4] [5].
PF-4989216’s therapeutic niche lies in targeting PIK3CA-mutant cancers with intrinsic sensitivity, such as SCLC and hormone receptor-positive breast cancer. Its preferential inhibition of α/δ isoforms spares PI3Kγ-mediated immune functions, potentially mitigating immunosuppressive adverse effects seen with pan-inhibitors [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7